molecular formula C14H18N2O2S B047482 dansyl-dimethylamine CAS No. 6059-62-7

dansyl-dimethylamine

Cat. No.: B047482
CAS No.: 6059-62-7
M. Wt: 278.37 g/mol
InChI Key: AIMUHKITGKVNPD-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide is an organic compound belonging to the class of naphthalene sulfonamides. It is characterized by the presence of a dimethylamino group and a sulfonamide group attached to a naphthalene ring. This compound is known for its fluorescent properties and is widely used in various scientific applications, particularly in the field of biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction proceeds at room temperature and is usually complete within a few hours .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted derivatives.

    Oxidation Reactions: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Substituted naphthalene sulfonamides.

    Oxidation Reactions: N-oxide derivatives.

    Reduction Reactions: Corresponding amines.

Scientific Research Applications

5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to the presence of the dimethylamino group, which can undergo photoinduced electron transfer (PET) upon excitation. This results in fluorescence emission, which can be detected and measured. The sulfonamide group enhances the compound’s solubility and stability, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide is unique due to its combination of a dimethylamino group and a sulfonamide group on a naphthalene ring. This structure imparts distinct fluorescent properties and chemical reactivity, making it highly valuable in various scientific and industrial applications.

Properties

IUPAC Name

5-(dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-15(2)13-9-5-8-12-11(13)7-6-10-14(12)19(17,18)16(3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMUHKITGKVNPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568338
Record name 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6059-62-7
Record name 5-(Dimethylamino)-N,N-dimethylnaphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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